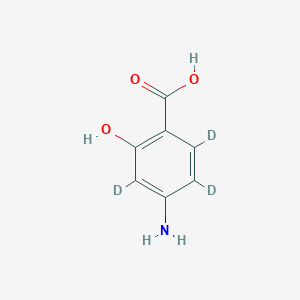
4-Aminosalicylic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminosalicylic Acid-d3, also known as para-aminosalicylic acid-d3, is a deuterated form of 4-aminosalicylic acid. This compound is primarily used in scientific research due to its unique properties, including its role as an antibiotic for treating tuberculosis. The deuterated form, this compound, is particularly valuable in research involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminosalicylic Acid-d3 involves the introduction of deuterium atoms into the 4-aminosalicylic acid molecule. This can be achieved through various methods, including:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chemical Exchange Reactions: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. High-pressure homogenization and high-power ultrasound methods are also employed to produce nano-sized cocrystals of 4-aminosalicylic acid and sulfamethazine .
Chemical Reactions Analysis
Types of Reactions: 4-Aminosalicylic Acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of amines.
Substitution: Reactions with halogens or other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Para-aminosalicylic acid (PAS), also known as 4-aminosalicylic acid (4-ASA), is an old drug that has been reclassified by the World Health Organization (WHO) as a Group D3 "add-on" drug for drug-resistant tuberculosis (DR-TB) . However, studies continue to explore its utility, synthesis, and potential applications, including nano-sized cocrystals for enhanced drug delivery and treatment of inflammatory bowel disease .
Scientific Research Applications
- Tuberculosis Treatment PAS has been used as a substitute drug in standardized regimens for DR-TB cases . A study examined DR-TB data where PAS was frequently used as a substitute in the standardized regimen, and reported its utility in DR-TB therapy . PAS was administered to patients in the following situations :
- Pre-extensively drug-resistant TB (XDR-TB) fluoroquinolones (FQs).
- XDR-TB.
- Substitute drug for serious adverse events.
- Pregnant DR-TB patients.
- Patients on successful private-based second-line therapy adopted under the Revised National Tuberculosis Control Program.
- Substitute drug for previous FQ exposure
- Category V patients.
- Anti-inflammatory Activity Research has explored new derivatives of 4-aminosalicylic acid (4-ASA) for anti-inflammatory activity . In vivo and in vitro evaluations revealed that certain compounds were highly active, exhibiting potent cyclooxygenase-2 (COX-2) and 5-lipooxygenase (5-LOX) inhibition without causing gastric lesions .
- Enhancing Drug Delivery with Cocrystals Studies have investigated the use of cocrystals of 4-aminosalicylic acid to enhance solubility and bioavailability . Nano-sized cocrystals of 4-aminosalicylic acid and sulfamethazine were prepared using high-pressure homogenization and high-power ultrasound . Cocrystals prepared by high-pressure homogenization appeared needle-like, while those prepared by high-power ultrasound had a different morphology .
- Treatment of Inflammatory Bowel Disease 5-Aminosalicylic acid has been used to prepare mucoadhesive particles with biopolymers for potential application in treating inflammatory bowel disease . Chitosan-carrageenan hydrogel beads loaded with 5-aminosalicylic acid were prepared using the ionotropic gelation technique .
** этим
Additional Applications and Research
- Resistance Mechanisms Multi-omics comparisons have been conducted to understand the resistance mechanisms of Mycobacterium tuberculosis strains to p-aminosalicylic acid (PAS) . The findings revealed differences in resistant mechanisms between folC mutated and un-mutated Mtb strains resistant to PAS .
- Synthesis Methods A cyclic process for producing 4-aminosalicylic acid involves forming an aqueous mixture of meta-aminophenol and sodium bicarbonate .
Mechanism of Action
4-Aminosalicylic Acid-d3 exerts its effects by inhibiting the synthesis of folic acid in bacteria. It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively blocking the first step in folic acid synthesis. This inhibition prevents bacterial cell growth and multiplication .
Comparison with Similar Compounds
4-Aminosalicylic Acid: The non-deuterated form, used primarily as an antibiotic for tuberculosis.
Sulfasalazine: Another antibiotic used for treating inflammatory bowel diseases.
Isoniazid: A first-line antibiotic for tuberculosis treatment.
Uniqueness: 4-Aminosalicylic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. Its ability to inhibit folic acid synthesis with high specificity also sets it apart from other antibiotics .
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
4-amino-2,3,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |
InChI Key |
WUBBRNOQWQTFEX-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)O)[2H])N)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















